(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one
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Overview
Description
(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one is a complex organic compound with a unique structure that includes a methoxy group, a methyl group, and a tetrahydrobenzo[b]oxecin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[b]oxecin core, followed by the introduction of the methoxy and methyl groups. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares structural similarities with (E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one, particularly in the presence of methoxy groups and a complex ring system.
Oxcarbazepine Related Compound D: Another structurally related compound, which has applications in pharmaceuticals.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(5E)-10-methoxy-5-methyl-3,4,7,8-tetrahydro-1-benzoxecin-2-one |
InChI |
InChI=1S/C15H18O3/c1-11-4-3-5-12-10-13(17-2)7-8-14(12)18-15(16)9-6-11/h4,7-8,10H,3,5-6,9H2,1-2H3/b11-4+ |
InChI Key |
KFTFXGZOTWLITC-NYYWCZLTSA-N |
Isomeric SMILES |
C/C/1=C\CCC2=C(C=CC(=C2)OC)OC(=O)CC1 |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2)OC)OC(=O)CC1 |
Origin of Product |
United States |
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